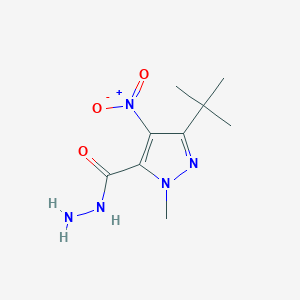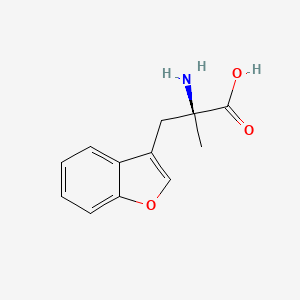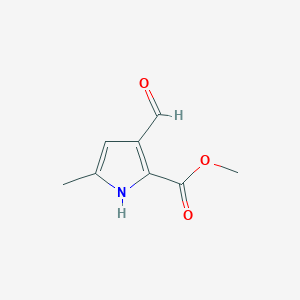![molecular formula C17H15ClN2 B12867374 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is a chemical compound belonging to the pyridocarbazole family of alkaloids. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential antitumor properties and other pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several steps. One common method includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction is followed by further modifications to introduce the dimethyl groups and form the desired pyridocarbazole structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques, including multi-step reactions, purification processes, and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules like DNA and proteins.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule.
Topoisomerase II Inhibition: It inhibits the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division.
Proapoptotic Pathways: The compound can induce apoptosis by increasing the expression of proapoptotic proteins like BAX and decreasing anti-apoptotic proteins like Bcl2.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A closely related compound with similar antitumor properties.
Olivacine: Another pyridocarbazole alkaloid with antitumor activity.
9-Methoxyellipticine: A derivative of ellipticine with modified chemical properties.
Uniqueness
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is unique due to its specific substitution pattern and its potent biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C17H15ClN2 |
|---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;hydrochloride |
InChI |
InChI=1S/C17H14N2.ClH/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;/h3-9,18H,1-2H3;1H |
InChI Key |
UNWXQMVFVHDDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)










![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)
